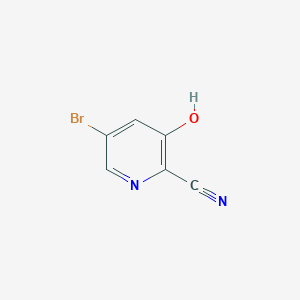

5-Bromo-3-hydroxypicolinonitrile

CAS No.: 1160936-51-5

Cat. No.: VC4255149

Molecular Formula: C6H3BrN2O

Molecular Weight: 199.007

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160936-51-5 |

|---|---|

| Molecular Formula | C6H3BrN2O |

| Molecular Weight | 199.007 |

| IUPAC Name | 5-bromo-3-hydroxypyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H3BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H |

| Standard InChI Key | STXULMQDCFXASR-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1O)C#N)Br |

Introduction

Structural Identification and Physicochemical Properties

5-Bromo-3-hydroxypicolinonitrile belongs to the picolinonitrile family, characterized by a pyridine ring substituted at positions 3 (hydroxyl), 5 (bromine), and 2 (nitrile). Its IUPAC name, 5-bromo-3-hydroxypyridine-2-carbonitrile, reflects this substitution pattern. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 199.00 g/mol | |

| Density | 1.8±0.1 g/cm³ | |

| Boiling Point | 238.0±35.0 °C at 760 mmHg | |

| Melting Point | Not reported | - |

| SMILES Notation | Brc1cnc(c(c1)O)C#N |

The compound’s planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing nitrile and bromine groups enhance electrophilic reactivity. The hydroxyl group at position 3 contributes to hydrogen bonding, influencing solubility in polar solvents like methanol and dimethylformamide (DMF) .

Synthetic Pathways and Optimization

Nucleophilic Aromatic Substitution

The primary synthesis route involves selective nucleophilic aromatic substitution (SNAr) of 5-bromo-3-fluoropicolinonitrile (CAS 886373-28-0). Rogers et al. developed a method using 2-(methylsulfonyl)ethanol as a nucleophile under basic conditions (Scheme 1) :

-

Deprotonation: 2-(Methylsulfonyl)ethanol reacts with a base (e.g., KCO) to form an alkoxide.

-

Substitution: The alkoxide displaces fluorine at position 3, forming a sulfoxide intermediate.

-

Elimination: A second equivalent of base induces β-elimination, yielding 5-bromo-3-hydroxypicolinonitrile.

This method achieves >95% conversion with facile isolation via acidic workup .

Alternative Routes

Patent US4192946A describes bromination strategies for pyridine derivatives, though direct application to this compound is limited . A hypothetical pathway involves bromocyclization of furfurylamine precursors, but this requires validation .

Applications in Medicinal Chemistry

FMN Riboswitch Ligands

5-Bromo-3-hydroxypicolinonitrile is a precursor to T1 analogues, flavin mononucleotide (FMN) riboswitch ligands targeting bacterial pathogens. Key steps include:

-

O-Alkylation: Reaction with ethyl 2-bromoacetate forms ethyl 2-((5-bromo-2-cyanopyridin-3-yl)oxy)acetate .

-

Cyclization: Deprotonation and annulation yield tricyclic scaffolds for Suzuki-Miyaura couplings .

Agrochemical Intermediates

The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups. These derivatives show insecticidal activity, as evidenced by patents on 3-hydroxy-5-halopyridines .

Future Directions

Research gaps include:

-

Melting Point Determination: Critical for purification protocols.

-

Solubility Profiling: Systematic studies in non-polar solvents.

-

Toxicity Studies: Acute and chronic exposure effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume